molecular formula C11H15Cl2NO2 B6606279 methyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride CAS No. 2824986-67-4

methyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride

Cat. No.: B6606279
CAS No.: 2824986-67-4
M. Wt: 264.14 g/mol
InChI Key: ADTVJESKHUZDRU-HNCPQSOCSA-N
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Description

Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with ®-3-amino-4-hydroxybutanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation and esterification reactions under controlled temperature and pressure conditions.

    Continuous Flow Reactors: Continuous flow reactors are employed for the efficient and scalable production of the compound, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino and chlorophenyl groups in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The presence of the amino and chlorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to modulation of enzyme activity.

Comparison with Similar Compounds

Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-amino-3-(4-chlorophenyl)butanoate: Similar structure but lacks the hydrochloride salt form.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester: Contains a hydroxyl group instead of an amino group.

    N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides: Contains an amide group instead of an ester group.

The uniqueness of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (3R)-3-amino-4-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTVJESKHUZDRU-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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